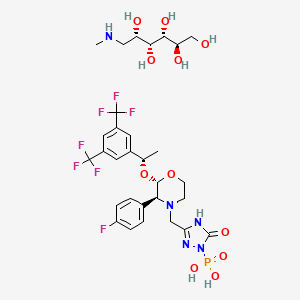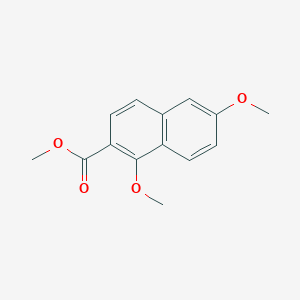
2-Chloro-5-(trifluoromethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6ClF3N2O It is a derivative of benzoic acid, characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the fifth position on the benzene ring, along with a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Chloro-5-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{2-Chloro-5-(trifluoromethyl)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-5-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzohydrazides.
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
科学的研究の応用
2-Chloro-5-(trifluoromethyl)benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets. The chloro group can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzylamine
- 2-Chloro-5-(trifluoromethyl)benzonitrile
Comparison:
- 2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.
- 2-Chloro-5-(trifluoromethyl)benzylamine: Contains an amine group instead of a hydrazide, leading to different reactivity and applications.
- 2-Chloro-5-(trifluoromethyl)benzonitrile: Contains a nitrile group, which imparts different chemical properties and reactivity compared to the hydrazide group.
特性
CAS番号 |
26107-81-3 |
|---|---|
分子式 |
C8H6ClF3N2O |
分子量 |
238.59 g/mol |
IUPAC名 |
2-chloro-5-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) |
InChIキー |
KIOVFTWQNDXOGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



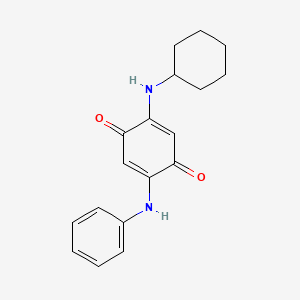
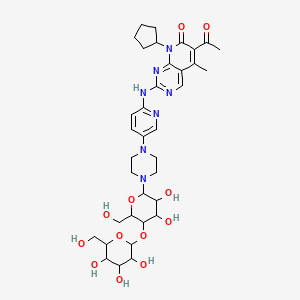
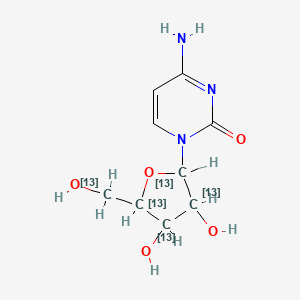
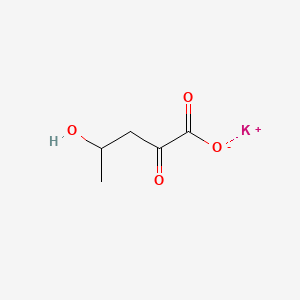

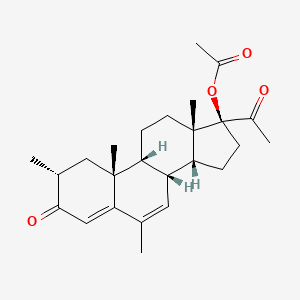
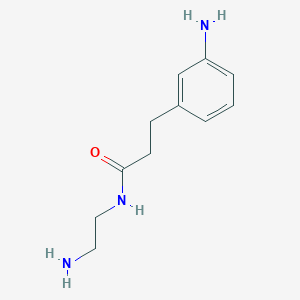
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
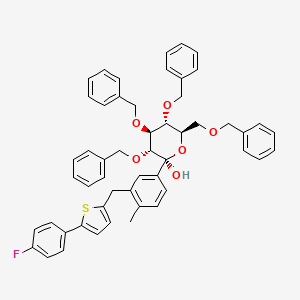
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
